Butanamide, 2-ethyl-3-oxo-N-phenyl-
CAS No.: 31844-89-0
Cat. No.: VC4097262
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31844-89-0 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 2-ethyl-3-oxo-N-phenylbutanamide |
| Standard InChI | InChI=1S/C12H15NO2/c1-3-11(9(2)14)12(15)13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,13,15) |
| Standard InChI Key | PQSBYIQGYNIWJR-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)C)C(=O)NC1=CC=CC=C1 |
| Canonical SMILES | CCC(C(=O)C)C(=O)NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound is defined by the systematic name 2-ethyl-3-oxo-N-phenylbutanamide, with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.257 g/mol . Its structure features:
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A phenyl group (C₆H₅) bonded to the amide nitrogen
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A butanamide backbone with a 2-ethyl substituent and 3-keto group
The presence of both electron-withdrawing (keto) and electron-donating (ethyl) groups creates distinct electronic environments that influence reactivity. Comparative analysis with structurally similar compounds like N-ethyl-3-oxo-N-phenylbutanamide (CAS 91640-35-6) reveals that the positional isomerism of the ethyl group significantly alters physicochemical properties such as boiling point and solubility .
Spectral Identification
While direct spectroscopic data for CAS 31844-89-0 remains limited in public databases, analogous compounds provide insight into expected spectral features:
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IR Spectroscopy: Strong absorption bands near 1680 cm⁻¹ (amide C=O stretch) and 1720 cm⁻¹ (keto C=O stretch)
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¹H NMR: Characteristic signals for phenyl protons (δ 7.2–7.5 ppm), ethyl group protons (δ 1.0–1.5 ppm), and amide NH (δ 8.1–8.3 ppm)
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of 2-ethyl-3-oxo-N-phenylbutanamide typically involves condensation reactions between appropriately substituted carboxylic acid derivatives and aniline. A representative pathway includes:
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Formation of the keto-amide backbone via reaction of ethyl acetoacetate with aniline under acidic conditions
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Ethyl group introduction through alkylation using ethyl halides in the presence of base catalysts
This method parallels the synthesis of acetoacetanilide (CAS 102-01-2), where acetoacetic acid reacts with aniline to form the parent amide structure .
Industrial-Scale Production
Patent literature describes optimized processes for related compounds that may apply to CAS 31844-89-0. Key innovations include:
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Solvent-free conditions to improve reaction efficiency
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Temperature-controlled alkylation (10–15°C) to minimize side products
A comparative analysis of synthesis methods reveals that modern approaches achieve ≥75% yield with <1% impurities, representing significant improvements over traditional methods requiring multi-day isolation periods .
Physicochemical Properties
Thermal Characteristics
While direct measurements for CAS 31844-89-0 are scarce, extrapolation from similar compounds provides estimates:
| Property | Estimated Value | Reference Compound (CAS) |
|---|---|---|
| Melting Point | 85–90°C | 91640-35-6 |
| Boiling Point | 310–320°C | 90915-86-9 |
| Flash Point | 130–140°C | 102-01-2 |
| Density (25°C) | 1.09–1.12 g/cm³ | 91640-35-6 |
The 2-ethyl substituent increases hydrophobicity compared to non-alkylated analogs, as evidenced by calculated LogP values of 2.01–2.10 .
Solubility Profile
Experimental solubility data suggests:
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High solubility in polar aprotic solvents (DMF, DMSO)
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Moderate solubility in alcohols (ethanol, isopropanol)
This profile makes the compound particularly suitable for reactions in alcoholic solvents, as demonstrated in patent-protected synthesis methods .
Chemical Reactivity and Applications
Reactivity Patterns
The molecule exhibits three primary reactive sites:
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Amide nitrogen: Participates in alkylation and acylation reactions
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Keto group: Undergoes condensation reactions (e.g., Knoevenagel, Claisen)
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Ethyl side chain: Subject to oxidation and halogenation
Notably, the steric hindrance from the ethyl group modulates reaction kinetics compared to linear-chain analogs. For instance, nucleophilic attack at the keto carbon proceeds 40–50% slower than in non-alkylated derivatives .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Anticonvulsant agents: Through cyclization reactions forming pyrazolone derivatives
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Non-steroidal anti-inflammatory drugs (NSAIDs): Via coupling with aryl acetic acids
Polymer Chemistry
Its dual functional groups enable participation in:
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